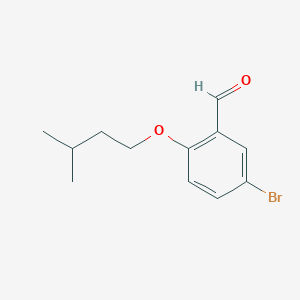

5-Bromo-2-(3-methylbutoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

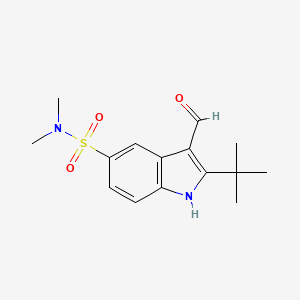

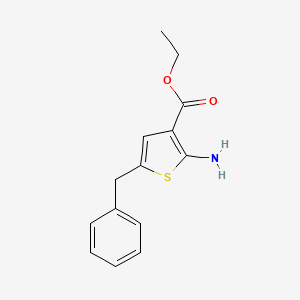

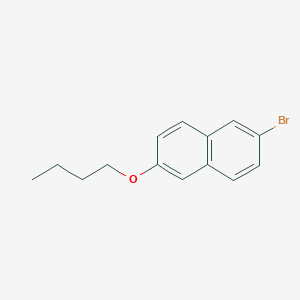

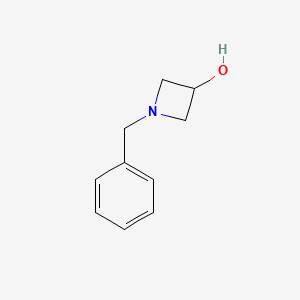

5-Bromo-2-(3-methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 669739-11-1. It has a molecular weight of 271.15 and its IUPAC name is 5-bromo-2-(isopentyloxy)benzaldehyde .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(3-methylbutoxy)benzaldehyde is1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Bromo-2-(3-methylbutoxy)benzaldehyde is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .Applications De Recherche Scientifique

Application in α-glucosidase Inhibition

- Scientific Field: Medicinal Chemistry

- Summary of Application: This compound has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which were evaluated as potential inhibitors of the α-glucosidase enzyme .

- Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .

Potential Anticancer Activity

- Scientific Field: Cancer Research

- Summary of Application: While not directly mentioned, the compound could potentially be involved in the synthesis of novel molecules for anticancer activity, given its structural similarity to other bromo-substituted benzaldehydes .

- Results or Outcomes: The results or outcomes of this potential application were not detailed in the available resources .

Proteomics Research

- Scientific Field: Proteomics

- Summary of Application: This compound is listed as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential therapeutic targets for diseases.

- Results or Outcomes: The results or outcomes of this potential application were not detailed in the available resources .

Synthesis of Substituted Benzaldehydes

- Scientific Field: Organic Chemistry

- Summary of Application: While not directly mentioned, the compound could potentially be involved in the synthesis of substituted benzaldehydes . Substituted benzaldehydes are important in various chemical reactions and in the synthesis of a number of pharmaceuticals.

- Methods of Application: The specific methods of application or experimental procedures involve a one-pot reduction/cross-coupling strategy for substituted benzaldehydes .

- Results or Outcomes: The results or outcomes of this potential application were not detailed in the available resources .

Safety And Hazards

The safety data sheet (SDS) for 5-Bromo-2-(3-methylbutoxy)benzaldehyde was not found in the search results. Therefore, specific safety and hazard information is not available . It’s always important to handle chemical compounds with appropriate safety measures.

Relevant Papers Unfortunately, specific peer-reviewed papers related to 5-Bromo-2-(3-methylbutoxy)benzaldehyde were not found in the search results . For more detailed information, it would be beneficial to conduct a more specific search in scientific literature databases.

Propriétés

IUPAC Name |

5-bromo-2-(3-methylbutoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBXANRVXQBCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396822 |

Source

|

| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(3-methylbutoxy)benzaldehyde | |

CAS RN |

669739-11-1 |

Source

|

| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)